(-)-Pinanediol

Asymmetric synthesis Matteson homologation Chiral auxiliary performance

(-)-Pinanediol [CAS 22422-34-0, (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol] is a bicyclic monoterpene-derived 1,2-diol that functions principally as a chiral auxiliary and chiral director in organoboron chemistry. Its defining structural feature is a rigid pinane skeleton that, upon formation of cyclic boronic esters with boronic acids, creates a sterically congested chiral environment capable of controlling absolute stereochemistry in C–C bond-forming reactions, most notably the Matteson homologation.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Cat. No. B8470734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Pinanediol
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1(C2)O)(C)O)C
InChIInChI=1S/C10H18O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7/h7,11-12H,4-6H2,1-3H3
InChIKeyXHDGJGJBAQDXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Pinanediol Procurement: Chiral Auxiliary Identity, Boronic Ester Chemistry, and Key Differentiators for Sourcing Decisions


(-)-Pinanediol [CAS 22422-34-0, (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol] is a bicyclic monoterpene-derived 1,2-diol that functions principally as a chiral auxiliary and chiral director in organoboron chemistry [1]. Its defining structural feature is a rigid pinane skeleton that, upon formation of cyclic boronic esters with boronic acids, creates a sterically congested chiral environment capable of controlling absolute stereochemistry in C–C bond-forming reactions, most notably the Matteson homologation [2]. Commercial sourcing typically delivers the compound at ≥98% chemical purity by GC, with enantiomeric excess specifications ranging from 96% to 97% ee depending on vendor grade .

Why Generic Substitution of (-)-Pinanediol by Alternative Chiral Diols Fails: The Quantitative Selectivity, Stability, and Recovery Gap


Substituting (-)-pinanediol with a generic chiral 1,2- or 1,3-diol in boronic ester-mediated asymmetric synthesis is quantitatively unsound because the pinane skeleton simultaneously delivers three non-negotiable performance parameters that no single alternative auxiliary matches: (i) diastereoselectivity routinely exceeding 99% in the Matteson α-chloro boronic ester homologation [1]; (ii) the highest thermodynamic stability ranking among representative chiral boronic esters, directly verified by comparative transesterification experiments [2]; and (iii) a unique inverted aqueous stability order (Ktrig > Ktet) that distinguishes pinanediol boronate esters from all typical diol-derived boronates [3]. The closest practical alternative, (R,R)-2,3-butanediol, delivers only 95% diastereoselectivity in the same homologation—a 4-percentage-point deficit that translates to substantially lower enantiomeric purity in downstream chiral alcohols without additional purification [1]. Each evidence dimension below quantifies a specific gap that would be incurred by replacement.

(-)-Pinanediol Quantitative Differentiation Evidence: Head-to-Head Selectivity, Stability, and Recovery Data vs. Comparator Chiral Auxiliaries


Diastereoselectivity in Matteson α-Chloro Boronic Ester Homologation: Pinanediol (>99% ds) vs. (R,R)-2,3-Butanediol (95% ds)

In the Matteson one-carbon homologation of boronic esters with (dichloromethyl)lithium at −100 °C followed by ZnCl₂-mediated rearrangement, (+)-pinanediol boronic esters of alkylboronic acids (excluding methyl) routinely produce (αS)-α-chloro boronic esters as a single diastereomer exceeding 99% ds [1]. Under identical reaction conditions, the alternative chiral directing group (R,R)-2,3-butanediol yields the corresponding α-chloro boronic esters with only 95% ds (αS) [1][2]. This represents a 4-percentage-point diastereoselectivity deficit and a >4-fold higher proportion of the undesired diastereomer.

Asymmetric synthesis Matteson homologation Chiral auxiliary performance

Thermodynamic Stability Ranking of Chiral Boronic Esters: Pinanediol Phenylboronic Ester Most Stable vs. DIPT Boronic Ester Least Stable

A systematic comparative transesterification study of five representative chiral and achiral boronic esters with structurally diverse diols established a clear thermodynamic stability ranking: pinanediol phenylboronic ester was the most stable, while diisopropyl tartrate (DIPT) boronic ester was the least stable among the series [1]. The study also placed pinanediol above other commonly used C₂-symmetric chiral auxiliaries including 2,3-butanediol, 2,4-pentanediol, and cis-cyclohexane-1,2-diol derivatives. The exceptional stability is mechanistically attributed to the rigid bicyclic pinane framework that restricts conformational mobility and reduces entropic penalties upon boronic ester formation [1][2].

Boronic ester stability Transesterification equilibrium Chiral auxiliary recovery

Inverted Aqueous Trigonal vs. Tetrahedral Boronate Stability: Pinanediol Ktrig (2×10⁴ M⁻¹) > Ktet (5×10³ M⁻¹) Reverses the Typical Diol Pattern

Potentiometric, spectrophotometric, and ¹H/¹¹B NMR titration studies of pinanediol with substituted phenylboronic acids in 40% aqueous acetonitrile revealed a quantitatively unusual stability order: the trigonal ester (Ktrig ≈ 2 × 10⁴ M⁻¹) is approximately 4-fold more stable than the tetrahedral hydroxocomplex (Ktet ≈ 5 × 10³ M⁻¹) [1]. This Ktrig > Ktet order is inverted relative to the traditionally observed pattern for typical diols (where Ktrig < Ktet due to strain release upon tetrahedral boronate formation). By comparison, chromotropic acid (a six-membered cyclic diol comparator) exhibits the conventional order Ktrig ≪ Ktet [1]. The inverted stability is attributed to the low acidity of pinanediol's saturated hydrocarbon backbone overriding the typical O–B–O angle strain release effect [1].

Boronate ester speciation Aqueous stability Physical organic chemistry

Substrate-Dependent Diastereoselectivity Drop: Pinanediol Methylboronate (95% ds) vs. Higher Alkylboronates (>99% ds) as a Critical Sourcing Consideration

While (+)-pinanediol boronic esters of higher alkylboronic acids achieve >99% ds in the Matteson α-chloro homologation, the methylboronate ester is a documented outlier: diastereoselectivity falls to 95% (or 95.7% in some reports) [1][2]. This substrate-dependent erosion is intrinsic to the chiral auxiliary–substrate pairing and is not remedied by switching to (–)-pinanediol, which instead yields the 1R enantiomeric series [2]. By comparison, (R,R)-2,3-butanediol methylboronate shows a similar or slightly worse selectivity decline, confirming that the methyl substrate is a universal challenge [1]. This limitation must be factored into procurement decisions when the target synthetic sequence begins with a methylboronic acid derivative.

Methylboronate homologation Substrate scope limitation Chiral auxiliary selection

Commercial Enantiomeric Purity Differential: (−)-Pinanediol ee 97% vs. (+)-Pinanediol ee 99% and the Implications for Absolute Stereochemical Control

Commercially available (−)-pinanediol (Sigma-Aldrich catalog 287784) is supplied with an enantiomeric excess specification of 97% (GLC), compared to 99% ee (GLC) for the (+)-enantiomer (catalog 282367) from the same manufacturer . The 2-percentage-point ee differential means that (−)-pinanediol contains approximately 1.5% of the opposite enantiomer vs. 0.5% for (+)-pinanediol. Other vendors such as DRT (Les Dérivés Résiniques et Terpéniques) supply (−)-pinanediol at ≥96% ee minimum with chemical purity ≥98% [1]. This ee asymmetry between the two antipodes is a direct consequence of their different manufacturing routes from natural α-pinene and must be accounted for when the (−)-antipode is required for target molecules demanding the 1R absolute configuration series in Matteson homologation.

Enantiomeric excess specification Vendor quality comparison Chiral auxiliary procurement

Chiral Auxiliary Recovery Feasibility: Transesterification Displacement of Pinanediol from Methylboronic Ester (Up to 53%) vs. Alternative Diol Competitors

The high thermodynamic stability of pinanediol boronic esters, while beneficial for reaction fidelity, has historically complicated auxiliary recovery—a critical cost factor given pinanediol's higher price relative to simpler diols. A systematic transesterification study demonstrated that pinanediol can be displaced from its methylboronic ester by competing diols, with displacement efficiencies ranging from 38% (using endo-2-phenyl-exo,exo-2,3-norbornane-diol, the best cyclopentane-based cis-1,2-diol) to 53% (using 2-ethyl-6,6-dimethylbicyclo[3.1.1]heptane-cis-2,3-diol, the best pinane-based diol) [1]. Notably, 2-phenyl-6,6-dimethylbicyclo[3.1.1]heptane-cis-2,3-diol achieved 50% displacement in only 4 days, whereas the 2-ethyl analog required 24 days to reach equilibrium [1]. Earlier work also established that pinanediol can be recovered from boronate esters via transesterification with phenylboronic acid in a two-phase aqueous-organic system [2].

Chiral auxiliary recycling Transesterification recovery Process economics

(-)-Pinanediol Best-Fit Application Scenarios: Where the Quantitative Differentiation Evidence Directs Procurement


Multi-Step Asymmetric Synthesis of 1,2- and 1,3-Diol Natural Products via Iterative Matteson Homologation

When the synthetic target contains two or more adjacent stereocenters that must be installed with absolute configurational control (e.g., insect pheromones, polyketide fragments, or amino alcohol natural products), (−)-pinanediol is the chiral auxiliary of choice. The >99% ds per homologation step [1] ensures that after two iterations, the cumulative diastereomeric purity remains above 98%, whereas (R,R)-2,3-butanediol (95% ds per step) would yield a cumulative ds of only ~90% after two steps. This scenario directly leverages Evidence Items 1 and 4: pinanediol's near-perfect selectivity for non-methyl substrates, plus users' ability to plan around the methyl substrate limitation by alternative substrate selection or accepting a single lower-selectivity step.

Synthesis of Boronic Acid-Based Serine Protease Inhibitors Requiring Stereochemically Defined α-Acetamido Boronic Esters

α-Acetamido boronic esters, the core pharmacophoric elements of proteasome inhibitors and serine protease inhibitors (e.g., bortezomib analogs), demand stereochemical fidelity at the α-carbon bearing boron. The Matteson protocol with pinanediol provides (αS)-α-chloro boronic esters at >99% ds that are subsequently displaced with nitrogen nucleophiles to install the acetamido group with full stereoretention [2]. The exceptional hydrolytic and thermodynamic stability of pinanediol boronic esters (Evidence Items 2 and 3) is critical here, as the boronic ester must survive nucleophilic displacement, aqueous workup, and chromatographic purification without epimerization or transesterification—conditions under which DIPT or butanediol esters would partially degrade [3].

Process-Scale Chiral Auxiliary Procurement with Validated Recovery and Recycling Workflow

For pilot-plant or manufacturing-scale campaigns, pinanediol's higher unit cost is partially offset by demonstrated recovery protocols. The transesterification-based recovery (Evidence Item 6) enables 40–53% pinanediol retrieval per batch using inexpensive pinane-based displacing diols [4]. Combined with the Matteson group's earlier two-phase phenylboronic acid transesterification method [5], process chemists can budget for 2–3 auxiliary turnovers across a campaign. This scenario applies when the target molecule's value justifies the auxiliary cost, and the recovery workflow can be integrated into the downstream processing sequence.

Aqueous-Phase Boronate Ester Applications Requiring Stable Trigonal Ester Speciation

When pinanediol boronic esters are deployed in partially aqueous environments—such as in boronate affinity chromatography, dynamic covalent carbohydrate sensing, or aqueous-compatible bioconjugation—the uniquely inverted Ktrig > Ktet stability order (Evidence Item 3) means that the bioactive trigonal ester form predominates at equilibrium, rather than the catalytically or functionally inactive tetrahedral hydroxocomplex that dominates for most other diol-derived boronates [1]. This speciation behavior, quantified as a ~4-fold trigonal preference (Ktrig/Ktet ≈ 4), makes (−)-pinanediol the preferred chiral reporter or affinity handle in aqueous sensing and separation applications where maintaining the trigonal geometry is a functional requirement.

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